molecular formula C23H38O5 B1234252 Protylonolide CAS No. 74758-60-4

Protylonolide

Cat. No.: B1234252
CAS No.: 74758-60-4
M. Wt: 394.5 g/mol
InChI Key: YJSXTLYNFBFHAT-TVFNDYRWSA-N
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Description

Protylonolide is a 16-membered lactone compound derived from the macrolide antibiotic family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Protylonolide involves multiple steps, starting from the precursor compounds. One of the key methods includes the bioconversion of 20-deoxo-20-dihydro-12,13-deepoxy-12,13-dehydrorosaranolide to its final form . This process typically involves the use of specific strains of Micromonospora rosaria, which are engineered to produce the desired compound through a series of enzymatic reactions .

Industrial Production Methods

Industrial production of this compound is achieved through fermentation processes using genetically modified microorganisms. These microorganisms are cultivated under controlled conditions to optimize the yield of the compound. The fermentation broth is then subjected to extraction and purification processes to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Protylonolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties .

Scientific Research Applications

Protylonolide has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other macrolide antibiotics and studying their chemical properties.

    Biology: The compound is used in studies related to microbial metabolism and enzyme functions.

    Medicine: Research is ongoing to explore its potential as an antibiotic and its effectiveness against various bacterial strains.

    Industry: It is used in the production of other valuable compounds through bioconversion processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Protylonolide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, effectiveness, and spectrum of activity compared to other similar compounds .

Properties

CAS No.

74758-60-4

Molecular Formula

C23H38O5

Molecular Weight

394.5 g/mol

IUPAC Name

(11Z,13E)-7,16-diethyl-4,6-dihydroxy-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione

InChI

InChI=1S/C23H38O5/c1-7-18-12-15(4)19(24)10-9-14(3)11-16(5)21(8-2)28-22(26)13-20(25)17(6)23(18)27/h9-11,15-18,20-21,23,25,27H,7-8,12-13H2,1-6H3/b10-9-,14-11+

InChI Key

YJSXTLYNFBFHAT-TVFNDYRWSA-N

SMILES

CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1O)C)O)CC)C)C)C

Isomeric SMILES

CCC1CC(C(=O)/C=C\C(=C\C(C(OC(=O)CC(C(C1O)C)O)CC)C)\C)C

Canonical SMILES

CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1O)C)O)CC)C)C)C

Synonyms

20-deoxo-12,13-desepoxy-12,13-dehydrorosaranolide
20-DSDR
protylonolide
tylactone

Origin of Product

United States

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